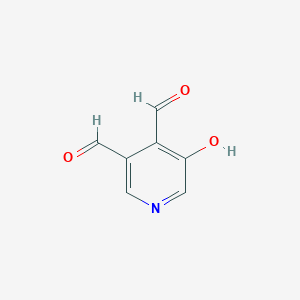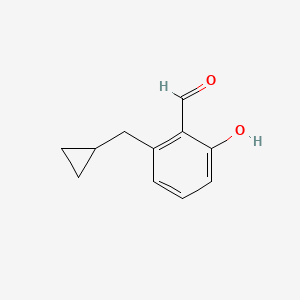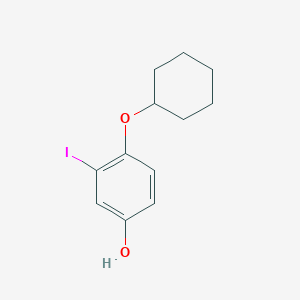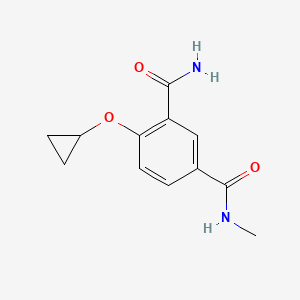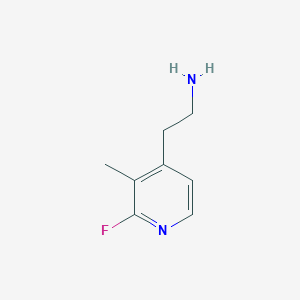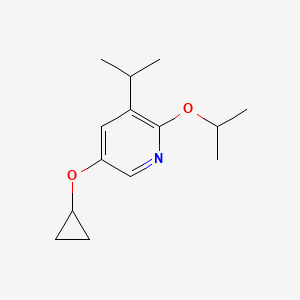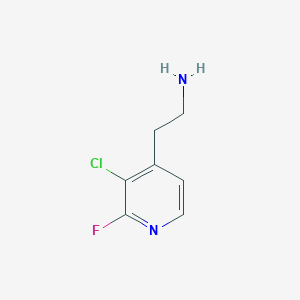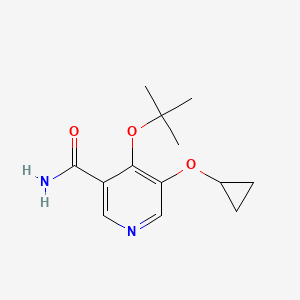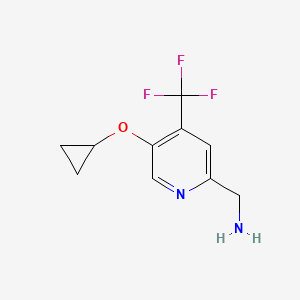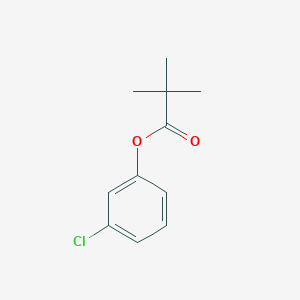
3-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylpicolinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide typically involves the reaction of 3-cyclopropoxy-5-ethylpyridine with N,N-dimethylformamide (DMF) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-4-ethyl-N,N-dimethylpicolinamide: Similar structure with a different position of the ethyl group.
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
3-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-ethyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-9-7-11(17-10-5-6-10)12(14-8-9)13(16)15(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
RZHPBLRWEWZEKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


